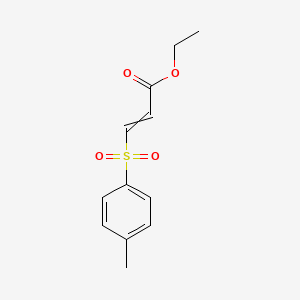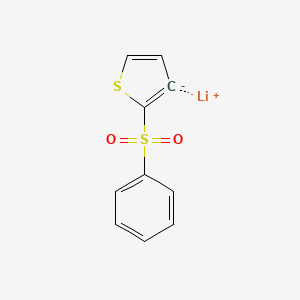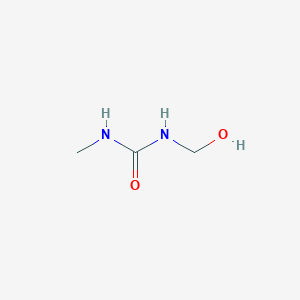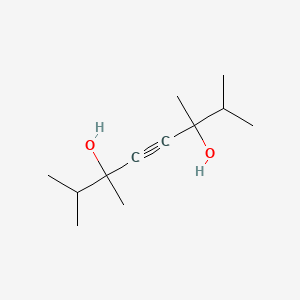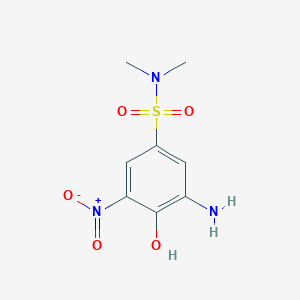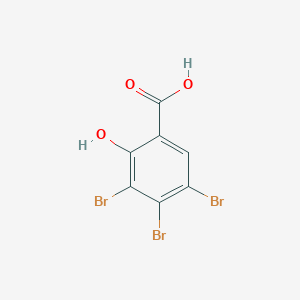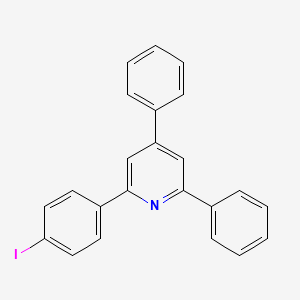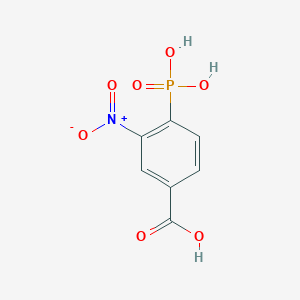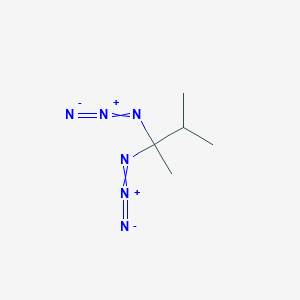
2,2-Diazido-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diazido-3-methylbutane is an organic compound characterized by the presence of two azido groups attached to the second carbon of a 3-methylbutane backbone Azides are known for their high reactivity and are often used in various chemical synthesis processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diazido-3-methylbutane typically involves the introduction of azido groups into the molecular structure. One common method is the diazotization of 3-methylbutane-2,2-diamine, followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out under controlled conditions to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor amine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with sodium azide to introduce the azido groups. The process requires careful handling due to the explosive nature of azides.
化学反応の分析
Types of Reactions
2,2-Diazido-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, hydrochloric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Alkynes, copper catalysts.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-methylbutane-2,2-diamine.
Cycloaddition: Triazole derivatives.
科学的研究の応用
2,2-Diazido-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of high-energy materials and triazole compounds.
Biology: Potential use in bioconjugation techniques due to the reactivity of azido groups.
Medicine: Investigated for its potential in drug delivery systems where azido groups can be used for targeted release.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen content.
作用機序
The mechanism of action of 2,2-Diazido-3-methylbutane primarily involves the reactivity of the azido groups. These groups can undergo decomposition to release nitrogen gas, which is a key feature in its use as an energetic material. The molecular targets and pathways involved include:
Decomposition: The azido groups decompose to release nitrogen gas, providing the energy needed for explosive reactions.
Cycloaddition: The azido groups react with alkynes to form stable triazole rings, which are useful in various chemical applications.
類似化合物との比較
Similar Compounds
2,2-Diazido-3-methylpentane: Similar structure but with an additional carbon in the backbone.
2,2-Diazido-3-ethylbutane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2,2-Diazido-3-methylbutane is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Its compact structure makes it easier to handle compared to larger azido compounds, while still offering significant energetic properties.
特性
CAS番号 |
90329-46-7 |
|---|---|
分子式 |
C5H10N6 |
分子量 |
154.17 g/mol |
IUPAC名 |
2,2-diazido-3-methylbutane |
InChI |
InChI=1S/C5H10N6/c1-4(2)5(3,8-10-6)9-11-7/h4H,1-3H3 |
InChIキー |
VYDBUWKZWKAFDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
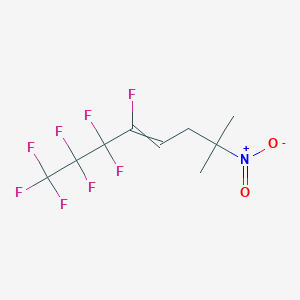
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)

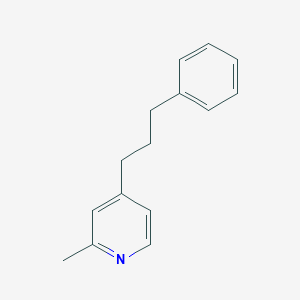
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
